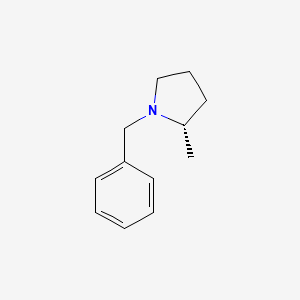

(2S)-1-Benzyl-2-methylpyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

(2S)-1-benzyl-2-methylpyrrolidine |

InChI |

InChI=1S/C12H17N/c1-11-6-5-9-13(11)10-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3/t11-/m0/s1 |

InChI Key |

PABZWDUKSBQYMP-NSHDSACASA-N |

Isomeric SMILES |

C[C@H]1CCCN1CC2=CC=CC=C2 |

Canonical SMILES |

CC1CCCN1CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for the Enantiopure Production of 2s 1 Benzyl 2 Methylpyrrolidine

Asymmetric Synthetic Routes

Asymmetric synthesis provides the most direct access to enantiomerically pure compounds, avoiding the need for resolving racemic mixtures. Several strategies have been explored for the synthesis of (2S)-1-benzyl-2-methylpyrrolidine.

Chiral Pool Derivations

The use of readily available chiral starting materials, often referred to as the "chiral pool," is a common and effective strategy. L-proline, a naturally occurring amino acid, is a prime candidate for the synthesis of this compound due to its inherent stereochemistry at the C2 position.

One documented approach begins with the conversion of (S)-prolinol, which is derived from L-proline, to an N-protected-2-(S)-iodomethylpyrrolidine intermediate. Subsequent hydrogenolysis of this intermediate, typically using a palladium catalyst and a hydrogen source, leads to the formation of the desired N-protected-2-(R)-methylpyrrolidine. google.com The stereochemical inversion at the C2 methyl-bearing carbon is a key step in this pathway. The final N-benzylation can then be achieved through standard procedures.

Another strategy involves the α-methylation of a fully protected trans-4-hydroxyproline. This is followed by the separation of diastereoisomers and subsequent chemical modifications to yield the target molecule. mdpi.com

Asymmetric Hydrogenation Precursor Routes

Asymmetric hydrogenation is a powerful tool for establishing stereocenters. nih.gov This method typically involves the use of a chiral catalyst to stereoselectively reduce a prochiral precursor. For the synthesis of this compound, a suitable precursor would be an unsaturated pyrrolidine (B122466) derivative.

For instance, the asymmetric hydrogenation of a 1-benzyl-2-methyl-Δ¹-pyrrolinium salt or a similar enamine precursor using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands) could directly yield the (2S)-enantiomer. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. nih.gov While specific examples for the direct synthesis of this compound via this route are not extensively detailed in the provided results, the principle is well-established for the synthesis of other chiral N-heterocycles. nih.govrsc.org

Enantioselective Cyclization Strategies

Enantioselective cyclization reactions offer another avenue to construct the chiral pyrrolidine ring. One such strategy is the "clip-cycle" synthesis, where a Cbz-protected bis-homoallylic amine is reacted with a thioacrylate via alkene metathesis. whiterose.ac.uk The resulting intermediate then undergoes an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid to form the pyrrolidine ring with high enantioselectivity. whiterose.ac.uk This methodology has been successfully applied to generate various substituted pyrrolidines. whiterose.ac.uk

Another approach involves the 1,3-dipolar cycloaddition of azomethine ylides with suitable dipolarophiles. The use of a chiral auxiliary, such as an N-tert-butanesulfinyl group, can direct the stereochemical outcome of the cycloaddition, leading to highly substituted pyrrolidines with good diastereoselectivity. researchgate.net Subsequent removal of the auxiliary and other functional group manipulations would be necessary to arrive at the target compound.

Classical Resolution Techniques for Racemic Precursors

When an asymmetric synthesis is not feasible or efficient, the resolution of a racemic mixture of a suitable precursor is a viable alternative. This method involves the separation of enantiomers, most commonly by forming diastereomeric salts.

For a racemic mixture of 1-benzyl-2-methylpyrrolidine, a chiral acid can be used as a resolving agent. libretexts.org The reaction of the racemic amine with a single enantiomer of a chiral acid, such as (+)-tartaric acid, (-)-malic acid, or (+)-camphor-10-sulfonic acid, forms a mixture of two diastereomeric salts. libretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org Once the diastereomeric salts are separated, the desired enantiomer of the amine can be recovered by treatment with a base. libretexts.org The efficiency of this process depends on the choice of the chiral resolving agent and the crystallization conditions. libretexts.org

Scale-Up Considerations for Laboratory and Potential Industrial Applications

The transition of a synthetic route from a laboratory scale to an industrial scale presents several challenges. For the synthesis of this compound, key considerations include the cost and availability of starting materials, the safety of the reaction conditions, and the efficiency of the process.

For chiral pool-based syntheses, the cost of the starting chiral material, such as L-proline, is a major factor. Asymmetric hydrogenation routes require expensive and often air-sensitive chiral catalysts, and their recovery and reuse are critical for industrial viability. nih.gov Classical resolution, while conceptually simple, can be labor-intensive and may require multiple recrystallization steps to achieve high enantiomeric purity, which can be difficult to implement on a large scale. libretexts.org

The use of hazardous reagents and solvents should be minimized, and processes that operate at or near ambient temperature and pressure are preferred. The development of continuous flow processes, as opposed to batch processes, can also offer advantages in terms of safety, consistency, and scalability.

Structural Modifications and Derivatization of 2s 1 Benzyl 2 Methylpyrrolidine for Enhanced Catalytic Performance

Synthesis of N-Substituted and Ring-Modified Analogs

The synthesis of analogs of (2S)-1-Benzyl-2-methylpyrrolidine through N-substitution and ring modification is a primary strategy to modulate its catalytic properties. The nitrogen atom of the pyrrolidine (B122466) ring is a common site for modification, allowing for the introduction of various arylmethyl groups. These modifications can be achieved through standard N-alkylation procedures, often involving the reaction of (2S)-2-methylpyrrolidine with a substituted benzyl (B1604629) halide. This approach allows for the systematic variation of electronic and steric properties of the catalyst.

Ring modifications, while synthetically more challenging, offer another avenue for catalyst optimization. Functional groups can be introduced at various positions on the pyrrolidine ring to influence the catalyst's interaction with substrates. For instance, the introduction of hydroxyl or amino groups can create additional hydrogen bonding interactions, potentially leading to enhanced stereocontrol.

A variety of synthetic routes have been developed to access these modified pyrrolidine structures. One common approach starts from readily available chiral precursors like (S)-prolinol. google.com For instance, N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been synthesized, showcasing the versatility of modifying the core heterocyclic structure. sigmaaldrich.com Furthermore, the synthesis of N-aryl and N-benzyl-substituted γ-lactams has been achieved from donor-acceptor cyclopropanes and anilines or benzylamines, demonstrating methods for constructing the pyrrolidine ring with desired substituents. nih.gov

Investigation of Steric and Electronic Effects on Stereoselectivity and Reactivity

The stereoselectivity and reactivity of catalysts derived from this compound are intricately linked to their steric and electronic properties. Modifications to the N-benzyl group or the pyrrolidine ring can have a profound impact on the transition state of the catalyzed reaction, thereby influencing the enantiomeric excess (ee) and yield of the product.

Steric Effects: The size and shape of the substituents on the catalyst play a crucial role in dictating the stereochemical outcome of a reaction. Bulky substituents on the N-benzyl group can create a more defined chiral pocket, leading to better facial discrimination of the substrate and consequently higher enantioselectivity. The importance of the α-substituent in pyrrolidine organocatalysts in asymmetric Michael additions has been highlighted, where larger substituents generally lead to higher selectivity.

Electronic Effects: The electronic nature of the substituents can influence the catalyst's nucleophilicity or basicity, which in turn affects its reactivity. Electron-donating groups on the N-benzyl ring can increase the electron density on the nitrogen atom, potentially enhancing its catalytic activity. Conversely, electron-withdrawing groups can decrease the catalyst's reactivity. Studies on N-benzyl-2-acetamidopropionamide derivatives have shown that electronic modifications can significantly impact their biological and chemical activities. nih.gov

The interplay of these steric and electronic effects is complex and often substrate-dependent. Therefore, a systematic investigation involving the synthesis and evaluation of a library of catalysts with varying substituents is often necessary to identify the optimal catalyst for a specific transformation.

Development of Bidentate and Multidentate Ligand Systems Incorporating the this compound Moiety

To further enhance catalytic performance, the this compound scaffold has been incorporated into more complex bidentate and multidentate ligand systems. These ligands can coordinate to a metal center through multiple points of attachment, creating a well-defined and rigid chiral environment around the metal. This chelation effect often leads to significantly improved enantioselectivity and reactivity compared to their monodentate counterparts.

The design of these ligands typically involves introducing a second coordinating group, such as a phosphine (B1218219), an amine, or an oxazoline, onto the pyrrolidine framework. Bidentate phosphine ligands, in particular, have proven to be highly effective in a variety of metal-catalyzed reactions. sigmaaldrich.com The connection of two phosphine groups by a carbon side chain allows for the formation of stable A-frame complexes with metals. sigmaaldrich.com

The synthesis of these multidentate ligands often requires multi-step sequences. For example, new P,N-bidentate diastereomeric amidophosphite ligands have been synthesized by the phosphorylation of (S)-2-[(phenylamino)methyl]pyrrolidine.

The following table provides examples of bidentate ligands derived from pyrrolidine and their application in catalysis:

| Ligand Structure | Metal | Reaction | Key Findings | Reference |

|---|---|---|---|---|

| N,O-Bidentate ligands with N-oxide units | Cobalt(II) | Acceptorless dehydrogenative coupling | Effective phosphine-free catalysts for C=N bond formation. | mdpi.com |

| P,N-Bidentate amidophosphite ligands | Palladium | Enantioselective allylic substitution | Achieved up to 75% ee in the reaction of 1,3-diphenylallyl acetate (B1210297) and pyrrolidine. | chemrxiv.org |

| Bidentate phosphine ligands | Nickel | Aryne formation and functionalization | Alkyl phosphine substituents and specific linker lengths were crucial for successful aryne formation. | chemrxiv.org |

Heterogenization and Immobilization Strategies for Catalyst Reusability

A significant drawback of homogeneous catalysts, including those based on this compound, is the difficulty in their separation from the reaction mixture and subsequent reuse. To address this, various heterogenization and immobilization strategies have been developed. These methods involve anchoring the catalyst onto an insoluble solid support, thereby facilitating its recovery and recycling.

Common solid supports include inorganic materials like silica (B1680970) gel and organic polymers. Mesoporous silica, with its high surface area and tunable pore size, is a particularly attractive support for enzyme and catalyst immobilization. nih.govmdpi.com The catalyst can be attached to the support through covalent bonding or non-covalent interactions.

Graft polymerization is one technique used to activate support surfaces for catalyst immobilization. For instance, porous bead polymers and silica gels have been activated by the graft polymerization of 2,3-epoxypropyl methacrylate, creating reactive epoxide or amino groups for enzyme attachment. nih.gov

The reusability of the heterogenized catalyst is a critical parameter for its practical application. Ideally, the catalyst should maintain its activity and selectivity over multiple reaction cycles with minimal leaching of the active species into the solution. Research has shown that immobilized catalysts can often be recycled multiple times without a significant loss of performance.

The following table summarizes different immobilization strategies and their outcomes:

| Catalyst/Enzyme | Support Material | Immobilization Method | Key Outcome | Reference |

|---|---|---|---|---|

| Metronidazole | Mesoporous Silica (SBA-15) | Immersion in ethyl acetate solution | Achieved up to 91% surface coverage and faster dissolution rate. | mdpi.com |

| Various Enzymes | Porous-bead polymers and silica gels | Graft polymerization of 2,3-epoxypropyl methacrylate | Immobilized enzymes showed good stability with over 82% activity retained after 28 days. | nih.gov |

| Lipase and Bovine Serum Albumin | Mesoporous Silica Particles | Confinement in pores | Proteins were evenly distributed and rotationally mobile within the pores. | nih.gov |

Applications of 2s 1 Benzyl 2 Methylpyrrolidine As a Chiral Ligand in Transition Metal Catalyzed Asymmetric Reactions

Asymmetric Hydrogenation of Olefins, Ketones, and Imines

No published research was identified that specifically employs (2S)-1-Benzyl-2-methylpyrrolidine as a chiral ligand for the transition metal-catalyzed asymmetric hydrogenation of olefins, ketones, or imines. While the broader class of chiral pyrrolidine-based ligands is known to be effective in these reductions, data on the performance of this specific ligand, including enantioselectivity, substrate scope, and catalyst system details, is not available in the current body of scientific literature.

Asymmetric Cross-Coupling Reactions (e.g., Suzuki, Heck, Negishi, Sonogashira, Buchwald-Hartwig)

There is a lack of documented studies utilizing this compound as a chiral ligand in the canonical transition metal-catalyzed cross-coupling reactions. Consequently, no data tables or detailed research findings can be presented for its application in Suzuki, Heck, Negishi, Sonogashira, or Buchwald-Hartwig couplings. The potential of this ligand to induce asymmetry in the formation of carbon-carbon and carbon-heteroatom bonds in these pivotal reactions has not been reported.

Enantioselective Allylic Alkylation and Related Reactions

The application of this compound as a chiral directing group in transition metal-catalyzed enantioselective allylic alkylation and related transformations is not described in the available scientific literature. Research detailing its effectiveness in controlling the stereochemical outcome of these reactions, including the formation of chiral carbon-carbon bonds, is absent.

Asymmetric C-H Functionalization and C-X Bond Formation

Ring-Opening Reactions with Asymmetric Induction

No literature could be found that reports the use of this compound in the context of transition metal-catalyzed asymmetric ring-opening reactions of epoxides, aziridines, or other strained ring systems. Therefore, its capacity to induce enantioselectivity in these processes remains unknown.

Coordination Chemistry and Ligand-Metal Interactions Governing Stereoselectivity

Given the absence of its application in catalytic reactions, there is a corresponding lack of studies on the coordination chemistry of this compound with transition metals. Detailed analyses of the specific ligand-metal interactions, such as bond angles, bond lengths, and the resulting chiral pocket, which are crucial for understanding and predicting stereoselectivity, have not been performed or reported.

Applications of 2s 1 Benzyl 2 Methylpyrrolidine As an Organocatalyst in Stereoselective Organic Transformations

Enantioselective Aldol (B89426) Reactions (Direct and Cross-Aldol)

In the realm of carbon-carbon bond formation, the aldol reaction stands as a cornerstone transformation. The use of (2S)-1-Benzyl-2-methylpyrrolidine as a catalyst allows for the direct, asymmetric aldol reaction between a ketone donor and an aldehyde acceptor, proceeding through an enamine-based mechanism similar to that of Class I aldolase enzymes. nih.govnobelprize.org

The catalytic cycle begins with the condensation of the ketone with the secondary amine of the catalyst to form a chiral enamine intermediate. This enamine, being more nucleophilic than the corresponding enolate, then attacks the aldehyde. The stereochemical outcome of the reaction is controlled by the catalyst's structure. The benzyl (B1604629) group effectively shields one face of the enamine, directing the incoming aldehyde to the opposite face, while the (S)-configuration of the C-2 methyl group dictates the facial selectivity of the approach. nih.gov This process generates a β-hydroxy carbonyl compound with high diastereo- and enantioselectivity. After the C-C bond formation, the resulting iminium ion is hydrolyzed to release the aldol product and regenerate the catalyst. nih.gov

Both direct aldol reactions (using a ketone as the nucleophile) and cross-aldol reactions (between two different aldehydes) can be effectively catalyzed. nih.gov In cross-aldol reactions, the catalyst selectively forms an enamine with the donor aldehyde, which then adds to the acceptor aldehyde. The steric hindrance provided by the N-benzyl group helps to control the reaction, affording the desired cross-aldol products with high stereoselectivity.

Table 1: Representative Enantioselective Aldol Reactions Catalyzed by Chiral Pyrrolidine (B122466) Derivatives Data is illustrative of typical results obtained with catalysts structurally similar to this compound.

| Donor (Ketone) | Acceptor (Aldehyde) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee) | Yield (%) |

|---|---|---|---|---|

| Cyclohexanone | 4-Nitrobenzaldehyde | 95:5 | 98 | 95 |

| Acetone | Isobutyraldehyde | - | 96 | 97 |

| Propanal | 4-Chlorobenzaldehyde | 90:10 | 94 | 88 |

| Cyclopentanone | Benzaldehyde | 92:8 | 97 | 91 |

Asymmetric Michael Additions to Electron-Deficient Olefins

This compound is also a highly effective catalyst for the asymmetric Michael (or conjugate) addition of nucleophiles to electron-deficient olefins, such as α,β-unsaturated aldehydes, ketones, and nitroalkenes. researchgate.netmdpi.com This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and their analogues in an enantioselective manner.

The mechanism is analogous to the aldol reaction, wherein the catalyst activates a ketone or aldehyde donor by forming a chiral enamine. This nucleophilic enamine then adds to the Michael acceptor (the electron-deficient olefin). researchgate.net The stereoselectivity is again governed by the catalyst's chiral scaffold, with the bulky N-benzyl group directing the approach of the electrophile to the less hindered face of the enamine. This strategy has been successfully applied to the addition of various ketones and aldehydes to acceptors like nitroolefins and vinyl sulfones. researchgate.netresearchgate.net The resulting adducts are valuable synthetic intermediates that can be further transformed into a range of biologically active molecules. mdpi.com

Table 2: Representative Asymmetric Michael Additions Catalyzed by Chiral Pyrrolidine Derivatives Data is illustrative of typical results obtained with catalysts structurally similar to this compound.

| Donor (Ketone/Aldehyde) | Acceptor (Olefin) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee) | Yield (%) |

|---|---|---|---|---|

| Cyclohexanone | β-Nitrostyrene | 95:5 | 99 | 92 |

| Propanal | Methyl vinyl ketone | >99:1 | 93 | 85 |

| Acetone | 2-Cyclohexen-1-one | - | 91 | 88 |

| Pentan-2-one | (E)-Dec-2-enal | 94:6 | 96 | 90 |

Mannich-Type Reactions and Related C-C Bond Formations

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, a crucial structural motif in many pharmaceuticals and natural products. This compound can catalyze the direct, asymmetric Mannich reaction by orchestrating the reaction of an aldehyde, an amine, and a ketone. acs.orgresearchgate.net

In the catalytic cycle, two key intermediates are formed. The catalyst reacts with the ketone to generate the nucleophilic enamine, while the aldehyde and the amine component condense to form an electrophilic imine in situ. The chiral enamine then adds to one of the enantiotopic faces of the imine. The stereochemical control exerted by the catalyst's benzyl and methyl groups ensures that this addition occurs with high diastereo- and enantioselectivity. acs.orgucl.ac.uk The resulting product is then released via hydrolysis, and the catalyst is regenerated to continue the cycle. This method provides a highly efficient and atom-economical route to chiral β-amino ketones and aldehydes. mdpi.comnih.gov

Enamine/Iminium Catalysis Mechanisms

The catalytic activity of this compound is rooted in its ability to engage in two primary modes of covalent catalysis with carbonyl compounds: enamine and iminium catalysis. nobelprize.orgnih.govwikipedia.org These two activation pathways represent a fundamental concept in organocatalysis, allowing for the activation of substrates in a complementary fashion. tum.de

Enamine Catalysis (HOMO Activation): In this mode, the catalyst, a secondary amine, reacts with a saturated aldehyde or ketone to form a nucleophilic enamine intermediate. nobelprize.orgacs.org This process effectively raises the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, transforming it into a more potent nucleophile (a carbanion equivalent) without the need for strong bases. This activated enamine can then react with a wide range of electrophiles. The aldol, Michael, and Mannich reactions discussed previously all operate via this mechanism. The chirality of the catalyst is transferred during the C-C bond-forming step, ensuring the stereoselective formation of the product.

Iminium Catalysis (LUMO Activation): Conversely, when the catalyst reacts with an α,β-unsaturated aldehyde or ketone, it forms a cationic iminium ion. nih.govacs.org This transformation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, making it a significantly more reactive electrophile. tum.de This activation allows for the addition of weak nucleophiles that would not typically react with the parent enone or enal. Reactions such as Diels-Alder cycloadditions, Friedel-Crafts alkylations, and conjugate additions of various nucleophiles are facilitated through this mechanism. The steric bulk of the catalyst's substituents, such as the N-benzyl group, effectively blocks one face of the iminium ion, leading to a highly enantioselective reaction.

Cascade and Multicomponent Reactions Catalyzed by this compound

The ability of this compound to mediate different bond-forming reactions through distinct catalytic cycles makes it an excellent candidate for designing cascade (or domino) reactions. A cascade reaction involves two or more sequential transformations that occur in a single pot, where the product of the first reaction becomes the substrate for the next. For example, the catalyst can initiate a Michael addition, and the resulting enamine or iminium intermediate can then be trapped in a subsequent aldol or Mannich-type cyclization, rapidly building molecular complexity from simple starting materials.

Furthermore, this catalyst can be employed in multicomponent reactions (MCRs), which are one-pot processes where three or more reactants combine to form a single product that incorporates atoms from all starting materials. nih.gov These reactions are highly convergent and atom-economical. For instance, a chiral pyrrolidine catalyst could be used to facilitate an asymmetric variant of the Hantzsch pyridine synthesis or a Ugi-type reaction, controlling the stereochemistry of the newly formed chiral centers.

Other Nucleophilic and Electrophilic Organocatalytic Activations

Beyond the canonical aldol, Michael, and Mannich reactions, the activation modes of this compound enable a broader spectrum of stereoselective transformations.

Nucleophilic Activation (via Enamine): The nucleophilic enamine intermediate can react with various electrophiles beyond carbonyls and olefins. This includes:

α-Halogenation, α-amination, and α-sulfenylation: Reaction of the enamine with electrophilic sources of halogen (e.g., NFSI for fluorination), nitrogen (e.g., azodicarboxylates), or sulfur allows for the direct and enantioselective installation of these heteroatoms at the α-position of aldehydes and ketones.

C–H Activation: In certain substrates, the catalyst can facilitate intramolecular C–H activation through a 1,5-hydride shift from an enamine intermediate, leading to novel cyclization pathways. beilstein-journals.org

Electrophilic Activation (via Iminium): The activation of α,β-unsaturated systems via iminium ion formation is applicable to a variety of reactions, including:

Diels-Alder and other Cycloadditions: By lowering the LUMO of dienophiles, the catalyst can promote [4+2], [3+2], and [2+2] cycloaddition reactions with high enantioselectivity.

Transfer Hydrogenation: The iminium ion can be reduced by a hydride source (e.g., Hantzsch ester), providing a method for the enantioselective reduction of α,β-unsaturated aldehydes.

These diverse applications underscore the utility of this compound and related chiral amines as powerful tools for modern asymmetric synthesis. mdpi.comacs.org

Mechanistic Investigations and Elucidation of Stereoselectivity in 2s 1 Benzyl 2 Methylpyrrolidine Catalysis

Spectroscopic and Spectrometric Characterization of Catalytic Intermediates

The catalytic cycle of (2S)-1-Benzyl-2-methylpyrrolidine in reactions involving carbonyl compounds, such as aldol (B89426) and Michael additions, is generally accepted to proceed through the formation of key intermediates, namely enamine and iminium species. The direct observation and characterization of these transient species are crucial for validating proposed mechanistic pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy has been a valuable tool in elucidating the structures of intermediates in related proline-catalyzed reactions. For instance, the reaction of a proline-derived catalyst with a carbonyl donor can lead to the formation of an enamine intermediate, which can be detected and characterized by ¹H and ¹³C NMR spectroscopy. chemrxiv.org While specific NMR data for the enamine intermediate derived from this compound and a carbonyl substrate are not extensively reported in dedicated studies, analogous systems provide a strong basis for what to expect. The formation of the enamine would lead to characteristic shifts in the vinyl proton signals in the ¹H NMR spectrum and the appearance of signals corresponding to the double bond carbons in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy , particularly in situ attenuated total reflectance (ATR)-IR spectroscopy, offers a powerful method for monitoring the real-time evolution of species in a catalytic reaction. ethz.ch This technique can be employed to observe the disappearance of the carbonyl stretch of the substrate and the appearance of the C=C stretching vibration of the enamine intermediate.

Electrospray Ionization Mass Spectrometry (ESI-MS) has proven to be an invaluable technique for the detection and characterization of transient cationic and anionic intermediates in organocatalytic reactions. nih.govresearchgate.net In the context of this compound catalysis, ESI-MS can be used to intercept and identify the protonated catalyst, the enamine intermediate, and the subsequent iminium ion formed after the reaction with an electrophile. beilstein-journals.orgresearchgate.net Tandem mass spectrometry (MS/MS) experiments can further provide structural information on these intermediates through their fragmentation patterns. mdpi.com The use of charge-tagged catalysts, while not specifically this compound, has demonstrated the potential to significantly enhance the detection of catalyst-derived species in ESI-MS studies of proline-catalyzed reactions. beilstein-journals.org

A summary of expected intermediates and the techniques for their characterization is presented in the table below.

| Intermediate | Key Structural Feature | Primary Characterization Technique | Expected Observations |

| Enamine | C=C double bond adjacent to nitrogen | NMR, IR, ESI-MS | Appearance of vinyl proton and carbon signals (NMR), C=C stretch (IR), and corresponding molecular ion peak (ESI-MS). |

| Iminium Ion | C=N⁺ double bond | ESI-MS | Detection of the corresponding cationic species. |

Detailed Kinetic Studies and Rate Law Determination

The determination of the rate law typically involves systematically varying the concentrations of the catalyst, substrates, and any additives while monitoring the initial reaction rate. For many proline-catalyzed reactions, it has been found that the reaction is first-order with respect to the catalyst, the aldehyde, and the ketone. acs.org However, the rate-determining step can vary depending on the specific reactants and conditions. mdpi.com

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing the transition state of the rate-determining step. nih.govepfl.chnih.govsemanticscholar.org For example, a primary deuterium (B1214612) KIE (kH/kD > 1) at the α-position of the carbonyl donor would suggest that the deprotonation to form the enamine or the C-C bond formation step, if it involves proton transfer, is rate-limiting. nih.gov In some complex catalytic systems, a variable KIE has been observed, indicating a multi-step pathway. chemrxiv.org

Computational studies on related systems have suggested that the hydrogen atom transfer to the enamide can be the rate-determining step in certain reductive cyclization reactions. acs.org In other instances, kinetic studies have revealed that the rate-limiting steps are the reaction of the enamine with the electrophile and the subsequent hydrolysis of the iminium ion to regenerate the catalyst, rather than the initial enamine formation. rsc.org

A generalized rate law for a reaction catalyzed by this compound can be proposed as:

Rate = k[Catalyst]ᵃ[Substrate 1]ᵇ[Substrate 2]ᶜ

The reaction orders (a, b, c) would need to be determined experimentally. The following table outlines potential rate-determining steps and their implications.

| Potential Rate-Determining Step | Expected Kinetic Behavior |

| Enamine Formation | Rate may be independent of the electrophile concentration at high concentrations. |

| C-C Bond Formation | Rate will be dependent on the concentrations of both the enamine (and thus the catalyst and carbonyl donor) and the electrophile. |

| Catalyst Regeneration (Hydrolysis) | The rate may be influenced by the concentration of water or other protic species. |

Stereochemical Models for Enantioselectivity Prediction and Rational Design

The high degree of enantioselectivity observed in reactions catalyzed by this compound is a direct consequence of the chiral environment created by the catalyst in the transition state of the stereodetermining step. Several models have been proposed to rationalize and predict the stereochemical outcome of such reactions.

The Houk-List model , originally proposed for proline-catalyzed intermolecular aldol reactions, is highly relevant here. researchgate.net This model posits a chair-like transition state where the enamine, formed from the catalyst and the carbonyl donor, attacks the electrophile. The stereochemistry is dictated by minimizing steric interactions between the substituents on the enamine and the approaching electrophile. The benzyl (B1604629) group at the 1-position and the methyl group at the 2-position of the pyrrolidine (B122466) ring play a crucial role in shielding one face of the enamine, leading to a preferential attack from the less hindered face.

The Zimmerman-Traxler model is another key concept, particularly for aldol-type reactions, which also involves a six-membered, chair-like transition state. acs.orgopenochem.orgharvard.eduwikimedia.orgslideshare.netwikipedia.org This model helps to predict the relative stereochemistry (syn vs. anti) of the product based on the geometry (E or Z) of the enolate or enamine. The combination of the inherent chirality of the this compound catalyst with the principles of the Zimmerman-Traxler model allows for the prediction of the absolute stereochemistry of the product.

Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in refining these models and providing a more detailed picture of the transition state geometries and energies. These calculations can help to identify the lowest energy transition state that leads to the major enantiomer.

The table below summarizes the key features of the stereochemical models.

| Model | Key Principle | Application |

| Houk-List Model | Face-shielding of the enamine by the catalyst's substituents. | Predicts the absolute stereochemistry of the major product in aldol and Michael additions. |

| Zimmerman-Traxler Model | Chair-like six-membered transition state. | Predicts the relative stereochemistry (syn/anti) of the aldol product. |

Examination of Catalyst Deactivation Pathways and Lifetime Enhancement

The stability and longevity of a catalyst are critical for its practical application. Organocatalysts like this compound can be susceptible to deactivation through various pathways.

One common deactivation pathway is the formation of off-cycle, unreactive species. For instance, the enamine intermediate can react with itself or with the starting carbonyl compound in unproductive side reactions. The product of the reaction can also, in some cases, inhibit the catalyst by forming a stable, unreactive adduct.

Another potential deactivation route is the degradation of the catalyst itself under the reaction conditions. For pyrrolidine-based catalysts, this could involve oxidation or other chemical modifications of the pyrrolidine ring or its substituents. researchgate.netkaist.ac.kr

Strategies for enhancing the lifetime of pyrrolidine-based catalysts often involve their immobilization on solid supports. This not only facilitates catalyst recovery and reuse but can also improve stability by preventing catalyst aggregation and side reactions. nih.gov The development of polymer-supported proline-based organocatalysts has shown promise in improving recyclability. researchgate.net Careful control of reaction conditions, such as temperature and the exclusion of oxygen and moisture, can also help to minimize catalyst degradation.

Solvent Effects and Reaction Condition Optimization for Stereocontrol

The choice of solvent and the optimization of reaction conditions are paramount for achieving high levels of stereocontrol in catalysis with this compound.

Solvent Effects: The polarity and protic nature of the solvent can have a profound impact on both the reaction rate and the enantioselectivity. rsc.orgresearchgate.net Polar aprotic solvents, such as DMF and DMSO, are often good choices for dissolving the polar intermediates and reactants. quora.comrsc.org In some cases, non-polar solvents can lead to higher enantioselectivities by promoting a more organized and compact transition state. researchgate.net The use of water as a solvent in proline-catalyzed reactions has also been explored, sometimes with beneficial effects on rate and selectivity, although this can also lead to challenges with catalyst and substrate solubility. researchgate.net A comprehensive study on small acidic molecules revealed that polar protic solvents like methanol (B129727) and water can enhance ionization and sensitivity in ESI-MS, which is a relevant consideration for mechanistic studies. nih.gov

Temperature Effects: The reaction temperature is a critical parameter that can influence both the rate and the stereoselectivity of the reaction. researchgate.netrsc.orgrsc.orgnih.gov Generally, lower temperatures lead to higher enantioselectivities as the energy difference between the diastereomeric transition states becomes more significant relative to the thermal energy of the system. However, there are instances of non-linear temperature effects on stereoselectivity, which can be attributed to changes in the rate-determining step or the involvement of different catalyst aggregates at different temperatures. researchgate.netrsc.org

The following table provides a general overview of the effects of reaction conditions on stereocontrol.

| Parameter | General Effect on Enantioselectivity | Rationale |

| Solvent Polarity | Can be highly variable; often optimized for each reaction. | Influences the solubility of reactants and intermediates, and the stability of the transition state. researchgate.netrsc.org |

| Temperature | Generally, lower temperatures lead to higher enantioselectivity. | Magnifies the energy difference between diastereomeric transition states. nih.gov |

| Catalyst Loading | Typically optimized to balance reaction rate and cost. | Higher loading can increase the rate but may not always improve selectivity. |

| Substrate Concentration | Can influence the reaction order and the formation of side products. | High concentrations can sometimes lead to catalyst inhibition or side reactions. |

Computational and Theoretical Studies on 2s 1 Benzyl 2 Methylpyrrolidine and Its Catalytic Systems

Quantum Mechanical (QM) Calculations for Conformational Analysis

Quantum mechanical calculations are fundamental to understanding the three-dimensional structure and conformational preferences of (2S)-1-Benzyl-2-methylpyrrolidine. The spatial arrangement of the benzyl (B1604629) and methyl groups relative to the pyrrolidine (B122466) ring significantly influences the catalyst's interaction with substrates and, consequently, its catalytic activity and selectivity.

Conformational analysis through QM methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, allows for the identification of the most stable conformers in the gas phase and in solution. These calculations reveal the energetic landscape of the molecule, highlighting the low-energy structures that are most likely to participate in a catalytic cycle. For instance, the orientation of the benzyl group, whether it is positioned over the pyrrolidine ring or extended away from it, can be determined, and the energetic barriers between different conformations can be quantified. This information is critical for building accurate models of the catalytic transition states.

Density Functional Theory (DFT) Investigations of Transition State Geometries and Energies

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying reaction mechanisms due to its balance of accuracy and computational cost. nih.govmdpi.com For catalytic reactions involving this compound, DFT calculations are employed to map out the potential energy surface of the reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. nih.govmdpi.com

A key application of DFT is the investigation of transition state geometries. researchgate.net By locating the transition state structure for a given reaction step, researchers can understand the key interactions that stabilize the transition state and lead to the observed stereochemical outcome. For example, in an aldol (B89426) or Michael reaction catalyzed by this compound, DFT can pinpoint the exact geometry of the enamine intermediate and how it approaches the electrophile. The calculated energy barriers for the formation of different stereoisomers can then be correlated with experimentally observed enantioselectivities. These calculations often utilize hybrid functionals like B3LYP in conjunction with appropriate basis sets to provide reliable results. nih.govresearchgate.net

Calculated Quantum Chemical Parameters for a Related Chalcone

| Parameter | Value |

|---|---|

| HOMO Energy | -6.14 eV |

| LUMO Energy | -2.29 eV |

| Energy Gap (ΔE) | 3.85 eV |

| Hardness (η) | 1.92 eV |

| Softness (S) | 0.26 eV⁻¹ |

| Electronegativity (χ) | 4.21 eV |

| Electrophilicity (ω) | 4.61 eV |

| Nucleophilicity (N) | 2.95 eV |

This table presents DFT-calculated quantum chemical parameters for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, a molecule with some structural similarities to intermediates in reactions catalyzed by pyrrolidine derivatives. These parameters provide insights into the molecule's reactivity. mdpi.com A lower hardness and higher softness value, as seen here, generally indicate higher chemical reactivity. mdpi.com

Molecular Dynamics (MD) Simulations of Catalyst-Substrate Interactions

While QM methods provide detailed information about static structures, Molecular Dynamics (MD) simulations offer a dynamic picture of how the catalyst and substrate interact over time. dovepress.com MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of the conformational flexibility of the catalyst-substrate complex and the role of the solvent. dovepress.comnih.gov

In the context of this compound catalysis, MD simulations can be used to study the initial binding of the substrate to the catalyst, the conformational changes that occur during the reaction, and the final release of the product. nih.gov These simulations can reveal the preferred binding modes of the substrate and identify key intermolecular interactions, such as hydrogen bonds or van der Waals forces, that are crucial for catalysis. nih.govresearchgate.net By running simulations for extended periods, it is possible to observe rare events and gain a more complete understanding of the reaction dynamics. nih.gov

Prediction of Reactivity and Selectivity via Computational Screening

Computational screening has emerged as a powerful tool for accelerating the discovery and optimization of catalysts. By combining quantum chemical calculations with machine learning algorithms, it is possible to predict the reactivity and enantioselectivity of a large number of potential catalysts without the need for extensive experimental work. nih.gov

For catalytic systems based on this compound, computational screening can be used to evaluate the effect of modifying the catalyst structure, such as by introducing different substituents on the benzyl ring or the pyrrolidine ring. nih.gov By calculating the activation energies for the desired reaction with a library of virtual catalyst variants, researchers can identify promising candidates with enhanced performance. nih.gov This approach not only speeds up the catalyst development process but also provides a deeper understanding of the structure-activity and structure-selectivity relationships. nih.gov

Machine Learning-Assisted Prediction of Enantioselectivity

| Substrate Modification | Predicted Enantioselectivity (−ΔΔG≠) | Interpretation |

|---|---|---|

| Phenyl group (1a) | < 1.86 kcal/mol | Potentially low ee value |

| Benzyl group (1b) | < 1.86 kcal/mol | Remains low |

| Phenylethyl group (1c) | < 1.86 kcal/mol | Remains low |

| Substrate 2B | ≥ 3.00 kcal/mol | Probably high enantioselectivity |

This table illustrates how machine learning models can predict the enantioselectivity of a reaction based on substrate structure. The predicted free energy difference (–ΔΔG≠) correlates with the expected enantiomeric excess (ee). nih.gov These predictions can guide the rational design of catalysts and substrates for improved stereoselectivity. nih.gov

Elucidation of Non-Covalent Interactions (e.g., hydrogen bonding, π-stacking) in Stereocontrol

The stereochemical outcome of a reaction catalyzed by this compound is often governed by subtle non-covalent interactions between the catalyst, substrate, and any additives present in the reaction mixture. digitellinc.com Elucidating the nature and strength of these interactions is crucial for understanding the origin of stereocontrol. digitellinc.com

Computational methods are particularly well-suited for this task. Techniques such as Atoms in Molecules (AIM) theory, Natural Bond Orbital (NBO) analysis, and Non-Covalent Interaction (NCI) plots can be used to identify and characterize hydrogen bonds, π-π stacking interactions, and other weak interactions in the transition state. nih.govresearchgate.netrsc.org For example, a π-stacking interaction between the benzyl group of the catalyst and an aromatic ring in the substrate can play a decisive role in shielding one face of the enamine intermediate, leading to high enantioselectivity. nih.govnih.gov Understanding these interactions provides a rational basis for the design of more selective catalysts. digitellinc.com

Future Research Directions and Potential Innovations for 2s 1 Benzyl 2 Methylpyrrolidine

Integration with Supramolecular Chemistry for Self-Assembled Catalytic Systems

A significant frontier in catalysis is the development of systems that mimic the efficiency and selectivity of natural enzymes. This can be achieved by employing principles of supramolecular chemistry, where non-covalent interactions are used to drive the self-assembly of simpler molecules into complex, functional architectures.

Future research could focus on designing derivatives of (2S)-1-Benzyl-2-methylpyrrolidine that can act as building blocks for self-assembled catalytic systems. By introducing recognition motifs (e.g., hydrogen bond donors/acceptors, aromatic surfaces for π-stacking, or metal-coordinating sites) onto the pyrrolidine (B122466) ring or the benzyl (B1604629) group, it would be possible to direct their assembly into well-defined nanostructures such as micelles, vesicles, or cages. Within these organized structures, the pyrrolidine moiety could function as the catalytic center.

The advantages of such a supramolecular approach include the potential for reaction rate acceleration, enhanced stereoselectivity due to the pre-organized environment of the active site, and the ability to perform reactions in environmentally benign media like water. These self-assembled systems could compartmentalize reactants, protect sensitive intermediates, and provide a chiral microenvironment, leading to catalytic performance that surpasses conventional catalysts in solution.

Applications in Biologically Relevant Molecule Synthesis and Pharmaceutical Intermediates

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Its rigid, five-membered ring structure allows for a well-defined spatial arrangement of substituents, which is crucial for precise interaction with biological targets.

This compound is a valuable chiral building block for the synthesis of complex pharmaceutical intermediates. Future research will likely exploit this compound as a starting material for creating novel analogues of existing drugs or entirely new classes of therapeutic agents. For instance, derivatives of 1-benzylpyrrolidin-2-one have been investigated for their potential as nootropic agents, which improve cognitive function uran.ua. The synthesis of 1,5-substituted pyrrolidin-2-ones has also been shown to yield compounds with potential biological activity, such as antagonism of orexin and calcitonin gene-related peptide receptors mdpi.com.

The stereocenter at the C2 position is of particular importance, as biological systems are often highly sensitive to stereochemistry. The development of synthetic routes starting from this compound ensures the stereochemical integrity of the final product, which is a critical aspect of modern drug development. Research into biocatalytic methods, which often provide high enantioselectivity, will also be crucial for the synthesis of such pharmaceutical intermediates illinois.edu.

Table 1: Examples of Biologically Active Scaffolds Related to Benzylpyrrolidine

| Compound Class | Biological Relevance | Potential Application of this compound |

| Pyrrolidin-2-one Derivatives | Nootropic (cognitive enhancing) agents, receptor antagonists uran.uamdpi.com. | Chiral precursor for synthesizing enantiomerically pure analogues with improved potency and selectivity. |

| Substituted Pyrrolidines | Core structure in various drugs, including antivirals and neuroleptics mdpi.com. | A versatile starting material for multi-step syntheses of complex drug candidates. |

| 2,2-Disubstituted Pyrrolidines | Novel structures of interest for medicinal chemistry and natural product synthesis nih.gov. | Foundation for developing new synthetic methodologies to access previously unknown chiral compounds. |

Development of Photo- and Electrocatalytic Systems Utilizing this compound

Photocatalysis and electrocatalysis represent powerful, modern approaches to organic synthesis, using light or electricity, respectively, to drive chemical reactions. These methods offer unique reaction pathways and are often more sustainable than traditional thermal methods. A key challenge in this area is controlling the stereoselectivity of the transformations.

Future innovations could involve the design of chiral ligands or catalysts derived from this compound for use in asymmetric photo- and electrocatalytic reactions. For instance, the pyrrolidine nitrogen could be used to coordinate with a photosensitive metal center (like iridium or ruthenium) or an electroactive metal (like copper or nickel). The inherent chirality of the this compound backbone would then be transferred to the catalytic cycle, directing the stereochemical outcome of the reaction.

Such systems could be applied to a wide range of transformations, including cross-coupling reactions, C-H functionalization, and cycloadditions. The development of these catalytic systems would enable the synthesis of valuable chiral molecules using sustainable energy sources, representing a significant advance in green chemistry.

Catalyst Design for Challenging Stereoselective Transformations

While pyrrolidine-based organocatalysts are well-established, there remain many challenging stereoselective transformations where high efficiency and selectivity are difficult to achieve. Future research will focus on designing more sophisticated catalysts derived from this compound to address these challenges.

This involves the strategic modification of the catalyst structure. For example, introducing hydrogen-bond-donating groups (like ureas or thioureas) or creating bifunctional catalysts that combine the nucleophilic/electrophilic activation of the pyrrolidine with another catalytic motif can lead to enhanced performance in reactions like Michael additions and aldol (B89426) reactions mdpi.comnih.gov. The benzyl and methyl groups of the parent compound provide convenient handles for further functionalization, allowing for the fine-tuning of steric and electronic properties to optimize catalyst performance for a specific transformation.

Research will likely target reactions that are difficult to control, such as the synthesis of molecules with all-carbon quaternary stereocenters or remote stereocontrol. By developing catalysts based on the this compound scaffold, it may be possible to unlock new, efficient pathways to complex and valuable chiral molecules nih.gov.

Table 2: Potential Catalyst Designs for Stereoselective Transformations

| Challenging Transformation | Proposed Catalyst Design Feature | Rationale |

| Asymmetric Michael Addition | Incorporation of a thiourea or squaramide moiety. | Provides a hydrogen-bonding site to activate the electrophile and organize the transition state mdpi.com. |

| Asymmetric Aldol Reaction | Creation of a bifunctional catalyst with a Brønsted acid/base site. | Enables simultaneous activation of both the nucleophile (via enamine formation) and the electrophile nih.gov. |

| Synthesis of Quaternary Stereocenters | Introduction of bulky steric groups on the benzyl or pyrrolidine ring. | Creates a highly constrained chiral pocket to direct the approach of reactants and control facial selectivity nih.gov. |

| Remote Stereocontrol | Development of flexible, long-chain derivatives. | Allows the catalytic center to reach and influence a reactive site that is distant from the initial point of interaction. |

Advanced Spectroscopic Techniques for in situ Mechanistic Studies

A deep understanding of reaction mechanisms is critical for the rational design of improved catalysts. While many reactions using pyrrolidine-based catalysts are successful, the precise details of their mechanisms are often not fully understood. Future research must increasingly employ advanced spectroscopic techniques for in situ monitoring of catalytic reactions.

Techniques such as Rapid-Scan and Stopped-Flow Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to observe the formation and decay of key catalytic intermediates in real-time. This allows for the direct identification of the active catalyst species and the rate-determining step of the reaction. For metal-catalyzed reactions involving ligands derived from this compound, techniques like X-ray Absorption Spectroscopy (XAS) could provide information on the oxidation state and coordination environment of the metal center during the catalytic cycle.

These experimental studies, when combined with Density Functional Theory (DFT) calculations, can provide a comprehensive picture of the reaction pathway nih.gov. This detailed mechanistic insight is invaluable for troubleshooting existing catalytic systems and for the predictive design of next-generation catalysts with superior activity and selectivity.

Table 3: Spectroscopic Techniques for Mechanistic Elucidation

| Spectroscopic Technique | Information Gained | Application to this compound Systems |

| In situ NMR Spectroscopy | Identification of reaction intermediates, determination of reaction kinetics. | Monitoring the formation of enamine or iminium ion intermediates in organocatalytic cycles. |

| In situ IR Spectroscopy | Tracking changes in bonding and functional groups during a reaction. | Observing the coordination of substrates to the catalyst and the formation of new bonds. |

| Mass Spectrometry | Detection of catalytic species and intermediates. | Identifying key species in the catalytic cycle, such as catalyst-substrate adducts nih.gov. |

| Computational Modeling (DFT) | Calculation of transition state energies and reaction pathways. | Substantiating proposed mechanisms and predicting the effect of catalyst modifications on selectivity nih.gov. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.